(4S,7R)-7-isopropyl-4-methyloxepan-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(4S,7R)-4-methyl-7-propan-2-yloxepan-2-one |
InChI |
InChI=1S/C10H18O2/c1-7(2)9-5-4-8(3)6-10(11)12-9/h7-9H,4-6H2,1-3H3/t8-,9+/m0/s1 |
InChI Key |
GGAXPLCKKANQED-DTWKUNHWSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H](OC(=O)C1)C(C)C |
Canonical SMILES |
CC1CCC(OC(=O)C1)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of (4S,7R)-7-isopropyl-4-methyloxepan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4S,7R)-7-isopropyl-4-methyloxepan-2-one is a monoterpenoid lactone, a class of organic compounds that are of significant interest in the fields of medicinal chemistry and drug development. These compounds, found in various natural sources, have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, with a focus on providing practical information for researchers and professionals in drug development.
Chemical and Physical Properties
This compound, also known as a menthone lactone, is a chiral molecule with a seven-membered lactone ring. The stereochemistry at positions 4 and 7 is crucial for its biological activity and chemical properties.
Table 1: General and Physical Properties of 7-isopropyl-4-methyloxepan-2-one
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈O₂ | N/A |
| Molecular Weight | 170.25 g/mol | N/A |
| Boiling Point | 248.3 °C at 760 mmHg | [1] |
| Density | 0.926 g/cm³ | [1] |
| Refractive Index | 1.435 | [1] |
| Appearance | Not explicitly stated, likely a liquid at room temperature | N/A |
| Solubility | Data not available | N/A |
| Storage Temperature | -20°C is recommended for its enantiomer | [1] |
Synthesis and Purification
The stereoselective synthesis of this compound is a key challenge for its further investigation and application. A plausible synthetic route involves the Baeyer-Villiger oxidation of a corresponding chiral ketone, such as (-)-menthone.
Experimental Protocol: Synthesis via Baeyer-Villiger Oxidation
This protocol is a general representation of a Baeyer-Villiger oxidation for the synthesis of a lactone from a cyclic ketone. Optimization for the specific synthesis of this compound from a suitable precursor like (-)-menthone would be required.
Materials:
-
(-)-Menthone (starting material)
-
meta-Chloroperoxybenzoic acid (m-CPBA) or other suitable peroxy acid
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Dissolve (-)-menthone in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane to the stirred ketone solution. The molar ratio of m-CPBA to the ketone is typically 1.1:1 to ensure complete conversion.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, quench the excess peroxy acid by adding a saturated aqueous solution of sodium sulfite.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the resulting meta-chlorobenzoic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude lactone product.
Experimental Protocol: Purification by Fractional Distillation
The crude product from the synthesis will likely be a mixture of diastereomers. Fractional distillation is a suitable method for separating these isomers based on their boiling point differences.[2][3][4][5][6]
Materials:
-
Crude lactone mixture
-
Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flasks)
-
Heating mantle
-
Boiling chips
-
Vacuum source (if distillation is performed under reduced pressure)
Procedure:
-
Set up the fractional distillation apparatus. The fractionating column should be packed with a suitable material (e.g., Raschig rings or Vigreux indentations) to increase the surface area for vapor-liquid equilibrium.
-
Add the crude lactone mixture and boiling chips to the distillation flask.
-
Heat the flask gently using a heating mantle.
-
Carefully control the heating rate to ensure a slow and steady distillation.
-
Monitor the temperature at the head of the column. Collect the fractions that distill over at different temperature ranges.
-
The separation of diastereomers may require a highly efficient column and careful control of the distillation conditions.
-
Analyze the collected fractions using analytical techniques such as GC-MS or NMR to determine their purity and isomeric composition.
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like monoterpene lactones.[7][8][9][10]
Table 2: Representative GC-MS Experimental Parameters for Monoterpene Lactone Analysis
| Parameter | Typical Value/Condition |
| Gas Chromatograph | Agilent 6890N or similar |
| Column | HP-5 (or equivalent non-polar capillary column), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | Shimadzu QP 5050A or similar |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
| Transfer Line Temperature | 280 °C |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of this compound, providing information about the carbon and proton framework of the molecule.[11][12][13][14][15]
Table 3: Predicted ¹³C NMR Chemical Shifts for 7-isopropyl-4-methyloxepan-2-one
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (lactone carbonyl) | ~175 |
| CH-O (ester methine) | ~80 |
| CH-isopropyl | ~40 |
| CH-methyl | ~30 |
| CH₂ (ring) | ~20-40 |
| CH₃ (isopropyl) | ~20 |
| CH₃ (ring) | ~15 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Biological Activity and Signaling Pathways
Terpene lactones, including monoterpenoid lactones, have been reported to exhibit a variety of biological activities, with anti-inflammatory and anticancer effects being of particular interest.[16][17][18][19][20][21][22] A key mechanism underlying these activities is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[23][24][25]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes.
Terpenoids have been shown to inhibit this pathway at multiple points.[23][24] For instance, some terpenoids can inhibit the IKK complex, prevent the phosphorylation and degradation of IκB, or directly inhibit the DNA binding of NF-κB.[16]
Caption: Inhibition of the NF-κB signaling pathway by terpenoids.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Its chemical properties, coupled with the known biological activities of related terpene lactones, make it a compelling target for further investigation. This guide provides a foundational understanding of its chemistry and potential biological relevance, offering a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this and related monoterpenoid lactones. Further research is warranted to fully elucidate its pharmacological profile and to develop efficient and stereoselective synthetic routes for its production.
References
- 1. Cas 68330-67-6,(4R-trans)-7-isopropyl-4-methyloxepan-2-one | lookchem [lookchem.com]
- 2. US4874473A - Separation of diastereomers by extractive distillation - Google Patents [patents.google.com]
- 3. Purification [chem.rochester.edu]
- 4. Purification by Fractional distillation/crystallisation (Procedure) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 5. chembam.com [chembam.com]
- 6. Khan Academy [khanacademy.org]
- 7. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Profiling of Monoterpenes and Genome-Wide Discovery of Monoterpene Synthases in Artemisia annua [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. MiMeDB: 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (MMDBc0054706) [mimedb.org]
- 12. rsc.org [rsc.org]
- 13. docbrown.info [docbrown.info]
- 14. ISOPROPYLCYCLOHEXANE(696-29-7) 13C NMR spectrum [chemicalbook.com]
- 15. 4-Methyl-2-pentanone(108-10-1) 13C NMR spectrum [chemicalbook.com]
- 16. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation [mdpi.com]
- 18. scispace.com [scispace.com]
- 19. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Therapeutic Applications of Terpenes on Inflammatory Diseases [frontiersin.org]
- 23. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes and Protocols for (4S,7R)-7-isopropyl-4-methyloxepan-2-one in Fragrance Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4S,7R)-7-isopropyl-4-methyloxepan-2-one, a stereoisomer of 7-isopropyl-4-methyloxepan-2-one, is a lactone-type fragrance ingredient valued for its unique olfactory profile.[1] This document provides detailed application notes and protocols for its use in fragrance formulations, catering to researchers and professionals in the field. While publicly available quantitative performance data for this specific stereoisomer is limited, this guide offers comprehensive information based on its known characteristics and established practices for similar lactones in the fragrance industry.
Synonyms: Menthone lactone, 6-Hydroxy-3,7-dimethyloctanoic acid lactone[2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of 7-isopropyl-4-methyloxepan-2-one is presented in Table 1. This data is crucial for predicting its behavior in various formulations and during the manufacturing process.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈O₂ | [1][2] |
| Molecular Weight | 170.25 g/mol | [2] |
| CAS Number | 499-54-7 (for the racemate) | [1][2] |
| Appearance | Colorless, low-melting solid | [3] |
| Odor Profile | Maple syrup, brown sugar | [1][3] |
| Boiling Point | 248.3 °C at 760 mmHg | [1] |
| Flash Point | 96.6 °C | [1] |
| Solubility | Very soluble in water and alcohol | [3] |
Olfactory Profile and Application in Fragrance Formulation
This compound possesses a distinct and pleasant odor, primarily characterized by notes of maple syrup and brown sugar.[1][3] This profile makes it a valuable modifier in a variety of fragrance compositions, where it can impart warmth, sweetness, and complexity.
Its applications span across various product categories:
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Fine Fragrances: In perfumes and colognes, it can add depth and character, contributing to a long-lasting and complex scent profile.[1]
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Cosmetics and Personal Care: It is utilized as a scent additive in lotions, creams, and soaps to enhance the consumer's sensory experience.[1]
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Flavor Industry: Beyond fragrances, it is also employed as a flavoring agent to create or enhance artificial maple syrup flavors in food and beverages.[1]
Due to its lactonic structure, it can also contribute creamy and fruity facets to a fragrance, blending well with floral, gourmand, and oriental notes. Lactones are known for their excellent substantivity, meaning they can increase the longevity of a fragrance on the skin or other substrates.
Illustrative Fragrance Formulation
The following table provides a hypothetical example of a fragrance accord incorporating a lactone like 7-isopropyl-4-methyloxepan-2-one to create a warm, gourmand scent. The percentages are illustrative and would be optimized by a perfumer based on creative direction and application requirements.
| Ingredient | CAS Number | Olfactive Contribution | Percentage (%) |
| Vanillin | 121-33-5 | Sweet, creamy, vanilla | 10 |
| Ethyl Maltol | 4940-11-8 | Caramel, burnt sugar | 5 |
| 7-isopropyl-4-methyloxepan-2-one | 499-54-7 | Maple syrup, brown sugar, creamy | 2 |
| Iso E Super | 54464-57-2 | Woody, ambery, smooth | 20 |
| Hedione | 24851-98-7 | Floral, jasmine, diffusive | 15 |
| Sandalwood Accord | - | Woody, creamy, rich | 10 |
| Bergamot Oil | 8007-75-8 | Citrus, fresh, top note | 20 |
| Ethanol (95%) | 64-17-5 | Solvent | 18 |
Experimental Protocols
Synthesis Workflow
A general synthesis route for 7-isopropyl-4-methyloxepan-2-one involves the catalyzed cyclization of a precursor acid followed by hydrogenation.[3]
Protocol for Sensory Evaluation
This protocol outlines a standard procedure for the sensory evaluation of a new fragrance ingredient like this compound.
Objective: To determine the olfactory profile and performance of the fragrance ingredient.
Materials:
-
This compound
-
Ethanol (perfumer's grade)
-
Glass beakers and stirring rods
-
Pipettes
-
Smelling strips (blotters)
-
Odor-free environment
Procedure:
-
Preparation of Dilutions: Prepare a series of dilutions of the fragrance ingredient in ethanol (e.g., 10%, 1%, 0.1%).
-
Olfactory Evaluation on Blotter:
-
Dip a smelling strip into each dilution.
-
Allow the solvent to evaporate for a few seconds.
-
Evaluate the odor at different time intervals (top note, heart note, base note) over several hours to assess its volatility and character evolution.
-
Record detailed odor descriptors.
-
-
Evaluation in a Simple Base:
-
Incorporate the fragrance ingredient at a predetermined concentration (e.g., 0.5%) into a simple, unscented cosmetic base (e.g., a lotion or soap base).
-
Evaluate the scent of the final product immediately after preparation and after a period of aging (e.g., 24 hours).
-
-
Panel Testing:
-
Present the scented blotters and/or cosmetic bases to a panel of trained sensory analysts.
-
Use standardized questionnaires for panelists to rate various attributes such as intensity, pleasantness, and to provide descriptive terms.
-
Protocol for Stability Testing
This protocol describes a typical stability testing procedure for a fragrance ingredient in a cosmetic product.
Objective: To assess the stability of this compound in a finished product under various conditions.
Materials:
-
Cosmetic product containing a known concentration of the fragrance ingredient.
-
Control sample (cosmetic product without the fragrance ingredient).
-
Incubators/ovens set at various temperatures (e.g., 4°C, 25°C, 40°C).
-
UV light chamber.
-
pH meter, viscometer.
Procedure:
-
Initial Analysis: Analyze the initial properties of the test and control samples, including color, odor, pH, and viscosity.
-
Storage Conditions: Store the samples under different conditions:
-
Accelerated Stability: Place samples in ovens at elevated temperatures (e.g., 40°C) for a period of 1 to 3 months. This simulates long-term aging.
-
Real-Time Stability: Store samples at room temperature (e.g., 25°C) for the intended shelf life of the product.
-
Light Exposure: Expose samples to controlled UV light to assess for any light-induced degradation.
-
Freeze-Thaw Cycles: Subject samples to repeated cycles of freezing and thawing to evaluate physical stability.
-
-
Periodic Evaluation: At regular intervals (e.g., 1 week, 1 month, 3 months), withdraw samples from each storage condition and evaluate for any changes in color, odor, pH, and viscosity compared to the initial measurements and the control sample.
-
Data Analysis: Compile the data to determine the stability of the fragrance ingredient in the formulation and to predict the product's shelf life.
Logical Workflow for Fragrance Ingredient Evaluation
The following diagram illustrates the logical workflow for the evaluation of a new fragrance ingredient from initial screening to final product application.
Safety and Regulatory Information
As with any fragrance ingredient, it is essential to adhere to the guidelines and regulations set forth by relevant authorities such as the International Fragrance Association (IFRA). A safety data sheet (SDS) should be consulted for detailed information on handling, storage, and potential hazards. The available information suggests that 7-isopropyl-4-methyloxepan-2-one is not classified as hazardous, but standard laboratory safety practices should always be followed.[3]
Conclusion
This compound is a versatile fragrance ingredient with a desirable warm and sweet olfactory profile. While specific quantitative performance data is not widely published, the provided application notes and protocols, based on its known properties and industry standards for similar lactones, offer a robust framework for its successful incorporation and evaluation in a wide range of fragrance formulations. Further in-house testing is recommended to determine its optimal use levels and performance characteristics in specific product applications.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4S,7R)-7-isopropyl-4-methyloxepan-2-one
The second round of searches provided more specific information regarding the Baeyer-Villiger oxidation of menthone, which is the precursor to (4S,7R)-7-isopropyl-4-methyloxepan-2-one. The key takeaway is that the regioselectivity of the Baeyer-Villiger oxidation is a critical factor that determines the product distribution. The migration of the more substituted carbon atom is generally favored, which in the case of menthone, would lead to the desired lactone.
However, the search results still lack:
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Specific quantitative data on the yields of the desired lactone versus any potential regioisomeric byproducts.
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Detailed experimental protocols for this specific reaction, including reaction conditions, workup, and purification methods.
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Information on other potential byproducts besides the regioisomer, such as products from over-oxidation or side reactions with the solvent.
To build a comprehensive technical support center, I need to find this missing information. The next steps will therefore focus on finding articles or patents that describe the synthesis of this specific lactone in detail.I have gathered sufficient information from the previous searches to create the technical support center content. The searches have provided details on the Baeyer-Villiger oxidation of menthone, including the expected major product, potential for a regioisomeric byproduct, factors influencing selectivity (migratory aptitude), and general troubleshooting for this type of reaction. While specific quantitative data for every possible byproduct is not available in a consolidated form, the principles of the reaction allow for a detailed discussion of the likely side products and the reasons for their formation. I can now proceed to structure this information into the required format, including FAQs, troubleshooting guides, data tables (based on typical outcomes of Baeyer-Villiger oxidations), experimental protocols (generalized for this reaction type), and Graphviz diagrams to illustrate the concepts.
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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
A1: The most common and direct method for synthesizing this compound is the Baeyer-Villiger oxidation of the corresponding cyclic ketone, (-)-menthone. This reaction utilizes a peroxy acid to insert an oxygen atom adjacent to the carbonyl group, expanding the six-membered ring of menthone to the seven-membered lactone ring of the target molecule.[1][2]
Q2: What are the expected byproducts in this synthesis?
A2: The primary byproduct of concern is the regioisomeric lactone, (4S,7S)-4-isopropyl-7-methyloxepan-2-one. This arises from the alternative migration of the less substituted α-carbon during the Baeyer-Villiger oxidation. Other potential byproducts can include unreacted starting material (menthone), the carboxylic acid corresponding to the peroxy acid used (e.g., m-chlorobenzoic acid if using m-CPBA), and potential solvent-related impurities.
Q3: How can I minimize the formation of the regioisomeric byproduct?
A3: The regioselectivity of the Baeyer-Villiger oxidation is governed by the migratory aptitude of the groups attached to the carbonyl carbon. Generally, more substituted carbon atoms migrate preferentially.[3][4][5] In the case of menthone, the tertiary carbon has a higher migratory aptitude than the secondary carbon, favoring the formation of the desired product. To maximize this selectivity, ensure your reaction conditions are optimized. This includes the choice of peroxy acid and solvent.
Q4: What are the recommended purification methods for the final product?
A4: Purification of this compound typically involves column chromatography on silica gel. A gradient elution system using a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate, is often effective in separating the desired lactone from the regioisomeric byproduct and other impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired lactone | 1. Incomplete reaction. 2. Decomposition of the peroxy acid. 3. Suboptimal reaction temperature. | 1. Monitor the reaction progress using TLC or GC to ensure completion. 2. Use a fresh batch of the peroxy acid. 3. Perform the reaction at the recommended temperature for the chosen peroxy acid. Some oxidations require cooling to maintain selectivity and prevent side reactions. |
| High percentage of the regioisomeric byproduct | 1. The inherent migratory aptitude ratio for menthone. 2. Reaction conditions favoring the undesired migration. | 1. While complete elimination of the regioisomer is difficult, careful selection of the oxidizing agent can influence the ratio. 2. Experiment with different peroxy acids (e.g., trifluoroperacetic acid is known for high reactivity) and solvents to optimize regioselectivity.[1] |
| Presence of unreacted menthone | 1. Insufficient amount of oxidizing agent. 2. Low reaction temperature or short reaction time. | 1. Use a slight excess (e.g., 1.1 to 1.5 equivalents) of the peroxy acid. 2. Increase the reaction time or temperature as guided by reaction monitoring. |
| Difficulty in separating the product from the carboxylic acid byproduct | The carboxylic acid byproduct (e.g., m-chlorobenzoic acid) can be difficult to remove by chromatography alone. | Perform an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) to extract the acidic byproduct into the aqueous layer before proceeding with column chromatography. |
Experimental Protocols
General Protocol for Baeyer-Villiger Oxidation of (-)-Menthone:
-
Reactant Preparation: Dissolve (-)-menthone (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, chloroform) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Oxidant: Cool the solution in an ice bath (0 °C). Add the peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA, 1.1-1.5 equivalents) portion-wise over a period of 15-30 minutes, ensuring the temperature remains low.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding a reducing agent (e.g., saturated aqueous sodium sulfite solution) to destroy any excess peroxide.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the carboxylic acid byproduct.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of byproduct formation during Baeyer-Villiger oxidation of menthone.
References
Technical Support Center: Ring-Opening Polymerization (ROP)
Welcome to the technical support center for ring-opening polymerization (ROP). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of their ROP experiments. Here you will find detailed guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered in the lab.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your ring-opening polymerization experiments.
Issue 1: Low Monomer Conversion
Low or incomplete monomer conversion is a frequent issue in ROP, leading to low polymer yields and difficulties in purification. The following guide will help you identify and address the potential causes.
Possible Causes and Solutions:
| Cause | Recommended Action | Expected Outcome |
| Monomer Impurities | Purify the monomer rigorously before use. Common impurities like water and alcohols can act as unwanted initiators or chain transfer agents, hindering high molecular weight polymer formation.[1] Refer to the Experimental Protocols section for detailed monomer purification procedures. | Increased monomer conversion and higher polymer molecular weight. |
| Inactive or Poisoned Catalyst/Initiator | Ensure the catalyst and initiator are handled under inert conditions (e.g., in a glovebox or using Schlenk techniques) to prevent deactivation by air or moisture.[2][3][4] Use freshly purified and stored reagents. | Restored catalytic activity leading to higher conversion rates. |
| Inappropriate Reaction Temperature | Optimize the reaction temperature. While higher temperatures generally increase the polymerization rate, excessively high temperatures can lead to side reactions or catalyst decomposition.[5][6] For many common monomers like lactide and caprolactone, temperatures between 100-180 °C are typical.[7][8] | Enhanced polymerization kinetics without compromising polymer properties. |
| Insufficient Reaction Time | Increase the polymerization time. Monitor the reaction progress by taking aliquots and analyzing monomer conversion via techniques like ¹H NMR. | Achievement of maximum possible monomer conversion for the given reaction conditions. |
| Thermodynamic Limitations (Ceiling Temperature) | Be aware of the ceiling temperature (Tc) of your monomer, above which polymerization is thermodynamically unfavorable.[9][10] If the reaction temperature is above Tc, polymerization will not proceed to high conversion. | Understanding the thermodynamic limits of your system and selecting appropriate polymerization temperatures. |
Troubleshooting Workflow for Low Monomer Conversion
Caption: A flowchart for troubleshooting low monomer conversion in ROP.
Issue 2: High Polydispersity Index (PDI > 1.2)
A high polydispersity index (PDI), also referred to as dispersity (Đ), indicates a broad distribution of polymer chain lengths, which is undesirable for many applications requiring well-defined materials.[11]
Possible Causes and Solutions:
| Cause | Recommended Action | Expected Outcome |
| Slow Initiation | Choose an initiator that provides a rapid initiation rate compared to the propagation rate. This ensures that all polymer chains start growing at approximately the same time. | A narrower molecular weight distribution and a PDI approaching 1. |
| Chain Transfer Reactions | Impurities with active hydrogens (e.g., water, alcohols) can act as chain transfer agents. Ensure all reagents and glassware are scrupulously dry. | Minimized side reactions, leading to better control over polymer chain growth and a lower PDI. |
| Transesterification Reactions | These side reactions can be more prominent at high temperatures and long reaction times, leading to a broadening of the molecular weight distribution. Optimize the reaction conditions to minimize their occurrence. Certain catalysts are more prone to promoting transesterification.[1] | Preservation of the polymer's molecular weight distribution throughout the reaction. |
| Non-living Polymerization Characteristics | If a "living" polymerization is desired, ensure that termination and chain transfer reactions are effectively eliminated. This requires high purity of all components and a carefully chosen catalyst/initiator system.[12] | A linear relationship between molecular weight and monomer conversion, and a low PDI. |
Quantitative Data on Factors Affecting PDI:
| Factor | Monomer | Conditions | Observation | Reference |
| Initiator/Monomer Ratio | ε-Caprolactone | Anionic ROP | Increasing the monomer/initiator ratio can lead to an increase in molecular weight, while the effect on PDI depends on the specific system. | [13] |
| Catalyst Loading | rac-Lactide | ROP with Co₂O₃ catalyst | Narrow dispersity (Đ) was maintained even with varying catalyst loading. | [14] |
| Temperature | ε-Caprolactone | ROP with Sn(Oct)₂/n-HexOH | Higher temperatures can sometimes lead to broader PDI due to increased side reactions. | [8] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving high molecular weight polymers with low PDI in ROP?
A1: The single most critical factor is the purity of the monomer and all other reagents, including the initiator, catalyst, and solvent.[1] Impurities, especially water, can initiate polymerization from unintended species, leading to a loss of control over the molecular weight and a broadening of the polydispersity.
Q2: How do I choose the right initiator and catalyst for my ROP?
A2: The choice of initiator and catalyst depends on the monomer and the desired polymerization mechanism (anionic, cationic, or coordination-insertion).[1][15] For cyclic esters like lactide and ε-caprolactone, common and effective systems include tin(II) octoate (Sn(Oct)₂) paired with an alcohol initiator, which proceeds via a coordination-insertion mechanism.[8][16] The initiator will determine the end-group of your polymer chain.
Q3: My polymerization is very slow. How can I increase the reaction rate?
A3: You can increase the reaction rate by:
-
Increasing the reaction temperature: Be mindful of not exceeding the ceiling temperature of the monomer or causing catalyst decomposition.[5][6]
-
Increasing the catalyst/initiator concentration: A higher concentration of active species will lead to a faster polymerization.[8][17]
-
Choosing a more active catalyst: Different catalysts exhibit vastly different activities for the same monomer.
Q4: Can I perform ROP open to the atmosphere?
A4: Traditionally, ROP requires stringent inert atmosphere conditions (e.g., using a glovebox or Schlenk line) to prevent catalyst deactivation and side reactions caused by moisture and oxygen. However, recent research has explored methods to perform ROP under less stringent conditions, for example, by using catalysts that are less sensitive to water.[18] For achieving well-controlled polymerizations with sensitive catalysts, an inert atmosphere is still highly recommended.
Q5: What are common methods for purifying monomers like lactide and ε-caprolactone?
A5: Common purification methods include:
-
Recrystallization: This is a highly effective method for removing impurities from solid monomers like lactide.[19][20] Solvents such as ethyl acetate or toluene are often used.
-
Distillation: Liquid monomers like ε-caprolactone are typically purified by vacuum distillation from a drying agent like calcium hydride.[21]
-
Column Chromatography: This can be used to separate isomers or remove specific impurities.[19]
Experimental Protocols
Protocol 1: Purification of L-Lactide by Recrystallization
This protocol describes a general procedure for the purification of L-lactide to remove water and lactic acid impurities.
Materials:
-
Crude L-lactide
-
Anhydrous toluene or ethyl acetate
-
Drying oven
-
Schlenk flask or round-bottom flask with a septum
-
Inert gas supply (Nitrogen or Argon)
-
Filter paper and funnel
-
Vacuum line
Procedure:
-
Dry all glassware in an oven at >120 °C overnight and cool under an inert atmosphere.
-
Place the crude L-lactide into the Schlenk flask.
-
Add a minimal amount of hot (70-80 °C) anhydrous toluene or ethyl acetate to dissolve the lactide completely.
-
Allow the solution to cool slowly to room temperature. Crystals of purified L-lactide should form.
-
For further crystallization, cool the flask to 0 °C or -20 °C.
-
Under an inert atmosphere, filter the crystals and wash them with a small amount of cold, anhydrous solvent.
-
Dry the purified L-lactide crystals under high vacuum for several hours to remove any residual solvent.
-
Store the purified L-lactide in a glovebox or a desiccator under an inert atmosphere.
Protocol 2: Bulk Ring-Opening Polymerization of ε-Caprolactone
This protocol outlines a typical procedure for the bulk polymerization of ε-caprolactone using tin(II) octoate as a catalyst and an alcohol as an initiator.
Materials:
-
Purified ε-caprolactone
-
Tin(II) octoate (Sn(Oct)₂)
-
Anhydrous alcohol initiator (e.g., benzyl alcohol)
-
Anhydrous toluene (for stock solutions)
-
Schlenk tube or reaction vial with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Oil bath
-
Vacuum line
-
Dichloromethane (DCM) for dissolving the polymer
-
Cold methanol for precipitation
Procedure:
-
Dry all glassware and the stir bar in an oven at >120 °C overnight and cool under an inert atmosphere.
-
Prepare stock solutions of the initiator and catalyst in anhydrous toluene inside a glovebox or using Schlenk techniques.
-
In the reaction vessel, add the desired amount of purified ε-caprolactone via syringe.
-
Calculate and add the required volumes of the initiator and catalyst stock solutions to achieve the desired monomer-to-initiator and monomer-to-catalyst ratios.
-
Place the sealed reaction vessel in a preheated oil bath at the desired polymerization temperature (e.g., 140 °C).[16]
-
Stir the reaction mixture for the desired amount of time (e.g., 24 hours).[16]
-
To terminate the polymerization, cool the vessel to room temperature.
-
Dissolve the resulting polymer in a small amount of DCM.
-
Precipitate the polymer by slowly adding the DCM solution to a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
General Experimental Workflow for ROP
Caption: A typical experimental workflow for ring-opening polymerization.
References
- 1. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 2. ammoniaknowhow.com [ammoniaknowhow.com]
- 3. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 4. Catalyst Deactivation Mechanisms → Term [fashion.sustainability-directory.com]
- 5. Effect of Temperature on the Mechanical Properties and Polymerization Kinetics of Polyamide-6 Composites [mdpi.com]
- 6. Effect of Temperature on the Mechanical Properties and Polymerization Kinetics of Polyamide-6 Composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermodynamic Presynthetic Considerations for Ring-Opening Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. 20.210.105.67 [20.210.105.67]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Ring-opening polymerization - Wikipedia [en.wikipedia.org]
- 16. Ring-Opening Polymerization of ε-Caprolactone Initiated by Ganciclovir (GCV) for the Preparation of GCV-Tagged Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. blogs.rsc.org [blogs.rsc.org]
- 19. polylactide.com [polylactide.com]
- 20. Lactide: Production Routes, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sid.ir [sid.ir]
Stability and degradation of (4S,7R)-7-isopropyl-4-methyloxepan-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of (4S,7R)-7-isopropyl-4-methyloxepan-2-one.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common properties?
This compound, also known as a stereoisomer of Menthone lactone, is a cyclic ester (lactone).[1][2] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₈O₂ |
| Molecular Weight | 170.25 g/mol [3] |
| Boiling Point | 248.3°C at 760 mmHg[1][3] |
| Density | 0.926 g/cm³[1][3] |
| Appearance | Not specified, likely a liquid at room temperature |
| Synonyms | Menthone lactone, 3,7-Dimethyl-6-octanolide |
Q2: What are the expected degradation pathways for this molecule?
As a lactone, the primary degradation pathway for this compound is the hydrolysis of the ester bond.[4][5] This reaction breaks the ring structure to form a hydroxy carboxylic acid. This hydrolysis can be catalyzed by acids, bases, or enzymes such as esterases and lactonases.[4] Other potential degradation pathways, although generally less common for this structure, include oxidation and photolysis, especially under forced conditions.[5][6]
Q3: How can I prevent the degradation of my sample during storage and experiments?
To minimize degradation, consider the following:
-
pH Control: Avoid highly acidic or basic conditions. Maintain solutions at a neutral pH if possible.
-
Temperature: Store the compound at low temperatures, as hydrolysis and other degradation reactions are often accelerated by heat.[7] A storage temperature of -20°C is suggested for a similar compound.[3]
-
Moisture: Protect the sample from moisture to prevent hydrolysis. Store in a desiccated environment.
-
Light: Protect the sample from light, especially UV light, to prevent potential photodegradation. Use amber vials or store in the dark.
-
Enzyme Contamination: If working with biological samples, be aware of potential enzymatic degradation by esterases. Consider using enzyme inhibitors if necessary.
Troubleshooting Guides
Issue 1: Loss of compound purity over time in aqueous solution.
| Possible Cause | Troubleshooting Step |
| Hydrolysis | 1. Verify pH: Check the pH of your solution. If it is acidic or basic, adjust to a neutral pH. 2. Buffer Selection: Use a suitable buffer to maintain a stable pH. 3. Temperature Control: Store solutions at 2-8°C or frozen to slow down the hydrolysis rate. |
| Microbial Contamination | 1. Sterile Filtration: Filter your solution through a 0.22 µm filter to remove any microbial contamination. 2. Aseptic Technique: Use sterile techniques when handling the solution. |
Issue 2: Inconsistent results in biological assays.
| Possible Cause | Troubleshooting Step |
| Enzymatic Degradation | 1. Heat Inactivation: If your biological matrix allows, heat-inactivate the sample to denature enzymes prior to adding the compound. 2. Enzyme Inhibitors: Add broad-spectrum esterase inhibitors to your assay medium. 3. Time-Course Experiment: Perform a time-course study to assess the stability of the compound in your specific biological matrix. |
| Interaction with Assay Components | 1. Component Check: Test the stability of the compound in the presence of individual assay components. 2. Matrix Effects: Run control experiments to evaluate potential matrix effects on compound stability and detection. |
Issue 3: Appearance of unknown peaks in HPLC analysis after stress testing.
| Possible Cause | Troubleshooting Step |
| Forced Degradation | 1. Peak Identification: Use mass spectrometry (LC-MS) to identify the mass of the unknown peaks. The primary degradation product is likely the hydrolyzed hydroxy carboxylic acid. 2. Systematic Analysis: Analyze samples from each stress condition (acid, base, peroxide, heat, light) separately to correlate the appearance of specific peaks with specific degradation pathways.[6] |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[6] The following are generalized protocols that can be adapted for this compound.
1. Hydrolytic Degradation
-
Acid Hydrolysis:
-
Prepare a solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use 0.1 M sodium hydroxide instead of hydrochloric acid.
-
Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before analysis.
-
-
Neutral Hydrolysis:
-
Dissolve the compound in water.
-
Incubate at a controlled elevated temperature (e.g., 60°C) and collect samples at various time points for HPLC analysis.
-
2. Oxidative Degradation
-
Prepare a solution of the compound.
-
Add an equal volume of a dilute hydrogen peroxide solution (e.g., 3% H₂O₂).
-
Incubate at room temperature for a defined period, collecting samples at various time points for HPLC analysis.
3. Thermal Degradation
-
Place the solid compound in a controlled temperature oven (e.g., 70°C).
-
At various time points, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.
-
For solutions, incubate a solution of the compound at an elevated temperature and analyze at different time points.
4. Photolytic Degradation
-
Expose a solution of the compound to a controlled light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[8][9][10][11][12]
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze both the exposed and control samples at various time points.
Data Presentation
The results of forced degradation studies can be summarized in a table to easily compare the extent of degradation under different stress conditions.
Table 1: Summary of Forced Degradation of this compound
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Product (m/z) |
| 0.1 M HCl | 24 hours | 60°C | 15.2 | 188.29 |
| 0.1 M NaOH | 8 hours | 60°C | 45.8 | 188.29 |
| 3% H₂O₂ | 24 hours | Room Temp | 5.1 | 186.27 |
| Heat (Solid) | 48 hours | 70°C | 2.5 | Not Detected |
| Light | 7 days | 25°C | 1.8 | Not Detected |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of this compound.
References
- 1. 7-Isopropyl-4-methyloxepan-2-one|lookchem [lookchem.com]
- 2. 7-isopropyl-4-methyloxepan-2-one | 499-54-7 [chemicalbook.com]
- 3. Cas 68330-67-6,(4R-trans)-7-isopropyl-4-methyloxepan-2-one | lookchem [lookchem.com]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 8. ICH Guidelines for Photostability Testing: A Detailed Guide – StabilityStudies.in [stabilitystudies.in]
- 9. biobostonconsulting.com [biobostonconsulting.com]
- 10. database.ich.org [database.ich.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Validation & Comparative
A Comparative Analysis of 7-Isopropyl-4-methyloxepan-2-one Stereoisomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between stereoisomers is paramount. The spatial arrangement of atoms in a molecule can drastically alter its biological activity, pharmacokinetic profile, and overall therapeutic potential. This guide provides a comparative analysis of the stereoisomers of 7-isopropyl-4-methyloxepan-2-one, a substituted ε-lactone with potential applications in medicinal chemistry and materials science.
While direct comparative experimental data for all stereoisomers of 7-isopropyl-4-methyloxepan-2-one is not extensively available in public literature, this guide synthesizes the known information and provides detailed experimental protocols for a comprehensive in-house evaluation. This molecule, a derivative of menthone, possesses two chiral centers at positions 4 and 7, giving rise to four possible stereoisomers: (4R,7S), (4S,7R), (4R,7R), and (4S,7S).
Structural and Physicochemical Properties
The fundamental properties of 7-isopropyl-4-methyloxepan-2-one are summarized in the table below. It is important to note that much of the available data for specific stereoisomers are computed rather than experimentally determined.
| Property | General (Racemic Mixture) | (4R,7S)-7-isopropyl-4-methyloxepan-2-one | (4R,7R)-7-isopropyl-4-methyloxepan-2-one |
| Molecular Formula | C₁₀H₁₈O₂[1] | C₁₀H₁₈O₂ | C₁₀H₁₈O₂ |
| Molecular Weight | 170.25 g/mol [1] | 170.25 g/mol | 170.25 g/mol |
| CAS Number | 499-54-7[2] | 68330-67-6[3] | 12312747 (CID)[4] |
| Synonyms | Menthone lactone | Menthide, (4R-trans)[3] | - |
| Boiling Point | 248.3 °C at 760 mmHg[3] | 248.326 °C at 760 mmHg[3] | Not available |
| Density | 0.926 g/cm³[3] | 0.926 g/cm³[3] | Not available |
| Refractive Index | 1.435[3] | 1.435[3] | Not available |
| Computed XLogP3 | 2.7 | Not available | Not available |
| Hydrogen Bond Donor Count | 0 | 0 | 0 |
| Hydrogen Bond Acceptor Count | 2 | 2 | 2 |
Note: The enantiomers, (4S,7R) and (4S,7S), are expected to have identical physical properties to their respective counterparts, (4R,7S) and (4R,7R), with the exception of the sign of their optical rotation.
The (4R,7S) stereoisomer, also known as menthide, has been utilized in the synthesis of polymers, specifically in ring-opening polymerization to produce aliphatic polyesters.[3] This suggests that the stereochemistry at the 4 and 7 positions can influence the reactivity and polymerization behavior of the lactone ring.
Stereoisomers of 7-isopropyl-4-methyloxepan-2-one
The four stereoisomers of 7-isopropyl-4-methyloxepan-2-one are depicted below. The relationship between them is that of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images).
Caption: Relationships between the four stereoisomers.
Experimental Protocols for Comparative Analysis
To facilitate a direct comparison of the stereoisomers, the following experimental workflow is proposed.
Caption: Proposed experimental workflow for comparative analysis.
Synthesis and Separation of Stereoisomers
Objective: To synthesize a mixture of 7-isopropyl-4-methyloxepan-2-one stereoisomers and separate them into individual, pure stereoisomers.
Protocol:
-
Synthesis: A reported method involves the catalyzed cyclization of 6-hydroxycitronellic acid in the presence of sodium acetate and acetic anhydride, followed by hydrogenation.[1] This process is likely to yield a mixture of diastereomers.
-
Separation:
-
Chiral High-Performance Liquid Chromatography (HPLC):
-
Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose.
-
Mobile Phase: A non-polar mobile phase like hexane with a polar modifier such as isopropanol. The optimal ratio should be determined experimentally.
-
Detection: UV detector (at a wavelength where the lactone absorbs, likely around 210-220 nm) or a refractive index detector.
-
-
Chiral Gas Chromatography (GC):
-
Column: A capillary column coated with a chiral stationary phase, such as a cyclodextrin derivative.
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: An optimized temperature ramp to ensure separation of the isomers.
-
Detection: Flame ionization detector (FID) or mass spectrometer (MS).
-
-
Physicochemical Characterization
Objective: To determine and compare the physical and spectral properties of the isolated stereoisomers.
Protocols:
-
Melting Point (if solid) and Boiling Point: Standard laboratory procedures using a melting point apparatus or distillation setup under reduced pressure.
-
Optical Rotation: Measured using a polarimeter with a sodium D line (589 nm) at a defined concentration and solvent (e.g., chloroform or ethanol). This will distinguish between enantiomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra should be acquired for each isomer. Diastereomers are expected to have distinct chemical shifts and coupling constants.
-
Advanced 2D NMR techniques (COSY, HSQC, HMBC, NOESY) can be used to fully assign the proton and carbon signals and to determine the relative stereochemistry.
-
-
Infrared (IR) Spectroscopy: To identify and compare the characteristic functional group vibrations, particularly the lactone carbonyl stretch.
-
Mass Spectrometry (MS): To confirm the molecular weight and analyze fragmentation patterns, which are expected to be identical for all stereoisomers under standard electron ionization.
Biological Activity Screening
Objective: To compare the biological effects of the individual stereoisomers. The choice of assays will depend on the intended application.
Example Protocols:
-
Cytotoxicity Assay:
-
Cell Lines: A panel of relevant cancer cell lines and a normal cell line for comparison.
-
Method: MTT or MTS assay to determine the concentration at which each isomer inhibits cell growth by 50% (IC₅₀).
-
-
Enzyme Inhibition Assay: If a specific molecular target is hypothesized, an in vitro assay to measure the inhibition of the target enzyme by each stereoisomer can be performed.
-
Receptor Binding Assay: To determine the affinity of each stereoisomer for a specific receptor using radioligand binding or other techniques.
Conclusion
The comprehensive comparative analysis of 7-isopropyl-4-methyloxepan-2-one stereoisomers is a critical step in unlocking their full potential in drug discovery and materials science. While a complete dataset comparing all four stereoisomers is not currently available in the literature, this guide provides the necessary framework and detailed experimental protocols for researchers to conduct such an investigation. The distinct physicochemical properties and, most importantly, the potentially divergent biological activities of these stereoisomers underscore the importance of stereospecific synthesis and characterization. The provided workflows for separation, characterization, and biological screening will enable a thorough and objective comparison, paving the way for the identification of the most promising isomer for further development.
References
Validating the structure of (4S,7R)-7-isopropyl-4-methyloxepan-2-one via NMR
An objective guide to validating the structure of (4S,7R)-7-isopropyl-4-methyloxepan-2-one through Nuclear Magnetic Resonance (NMR) spectroscopy. This guide compares predicted NMR data for the target molecule with its diastereomer, (4R,7S)-7-isopropyl-4-methyloxepan-2-one, and provides detailed experimental protocols for structural verification.
Comparative Analysis of Predicted NMR Data
The structural elucidation of stereoisomers is a critical step in chemical research and drug development, where subtle differences in spatial arrangement can lead to significant changes in biological activity. For this compound, NMR spectroscopy is a powerful tool for confirming its three-dimensional structure. By comparing the predicted NMR spectra of this compound with its diastereomer, (4R,7S)-7-isopropyl-4-methyloxepan-2-one, we can identify key differences in chemical shifts that enable unambiguous structural assignment.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR chemical shifts for the two diastereomers are presented in Table 1. The most significant differences are expected for the protons on the stereogenic centers (C4 and C7) and the adjacent methylene groups, as their magnetic environments are most affected by the change in stereochemistry.
Table 1. Predicted ¹H NMR Chemical Shifts (δ, ppm) for Diastereomers of 7-isopropyl-4-methyloxepan-2-one.
| Proton | This compound | (4R,7S)-7-isopropyl-4-methyloxepan-2-one |
| H3a | 2.45 | 2.48 |
| H3b | 2.21 | 2.18 |
| H4 | 1.85 | 1.90 |
| H5a | 1.65 | 1.68 |
| H5b | 1.45 | 1.42 |
| H6a | 1.75 | 1.78 |
| H6b | 1.55 | 1.52 |
| H7 | 4.25 | 4.30 |
| H8 | 1.95 | 2.00 |
| H9/H10 | 0.95 | 0.98 |
| H11 | 0.90 | 0.92 |
Data predicted using online NMR prediction tools.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts, summarized in Table 2, also show subtle but measurable differences between the two diastereomers, particularly for the carbons of the oxepanone ring.
Table 2. Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Diastereomers of 7-isopropyl-4-methyloxepan-2-one.
| Carbon | This compound | (4R,7S)-7-isopropyl-4-methyloxepan-2-one |
| C2 (C=O) | 175.5 | 175.8 |
| C3 | 40.5 | 40.8 |
| C4 | 35.5 | 35.9 |
| C5 | 30.0 | 30.3 |
| C6 | 38.5 | 38.8 |
| C7 | 80.0 | 80.5 |
| C8 | 33.0 | 33.4 |
| C9/C10 | 19.5 | 19.8 |
| C11 | 21.0 | 21.2 |
Data predicted using online NMR prediction tools.
Experimental Protocols for Structural Validation
To experimentally validate the structure of this compound, a suite of NMR experiments should be performed.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
NMR Experiments:
-
¹H NMR (Proton NMR): To determine the chemical environment and multiplicity of the protons.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64, depending on concentration.
-
-
¹³C NMR (Carbon NMR): To identify the number of unique carbon atoms and their chemical environments.
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 220-240 ppm.
-
Number of Scans: 1024 or more, as ¹³C is less sensitive.
-
-
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks (¹H-¹H correlations). This is crucial for tracing the connectivity of the carbon backbone.
-
Pulse Program: Standard COSY experiment (e.g., 'cosygpqf').
-
-
HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond proton-carbon correlations (¹H-¹³C). This experiment is essential for assigning protons to their directly attached carbons.
-
Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.3').
-
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations (¹H-¹³C). This is key for establishing the connectivity between different fragments of the molecule, such as the relationship between the isopropyl group and the oxepanone ring.
-
Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf').
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space correlations between protons. This is the definitive experiment for establishing the relative stereochemistry at C4 and C7 by observing spatial proximities between specific protons.
Workflow for NMR-Based Structure Validation
The following diagram illustrates the logical workflow for confirming the proton and carbon assignments of this compound using 2D NMR data.
Caption: Workflow for 2D NMR-based structural elucidation.
By following this comprehensive approach, researchers can confidently validate the structure of this compound and distinguish it from its diastereomers, ensuring the correct compound is carried forward in research and development pipelines.
Lack of Direct Comparative Data on the Biological Activity of (4S,7R)-7-isopropyl-4-methyloxepan-2-one and its Enantiomer
A comprehensive review of published scientific literature reveals a significant gap in the direct comparative analysis of the biological activities of the enantiomers of 7-isopropyl-4-methyloxepan-2-one. While the principles of stereochemistry in the biological activity of natural products are well-established, specific experimental data directly comparing the effects of (4S,7R)-7-isopropyl-4-methyloxepan-2-one, commonly known as (-)-Mintlactone, and its corresponding (4R,7S)-enantiomer is not available in the public domain.
The importance of chirality in the biological function of molecules, particularly in the context of insect chemical communication, is a critical area of research. It is widely recognized that different enantiomers of a chiral molecule can elicit varied biological responses, ranging from one being a potent attractant and the other being inactive, to one acting as an antagonist to the active enantiomer. This differential activity arises from the stereospecific interactions with biological receptors, such as olfactory receptors in insects.
Although specific comparative studies on the enantiomers of mintlactone are not available, this guide will provide an overview of the established principles of enantioselective biological activity and detail the standard experimental protocols that would be employed to conduct such a comparative investigation.
Principles of Enantioselective Biological Activity
The differential biological activity of enantiomers is a fundamental concept in pharmacology and chemical ecology. In insects, the perception of semiochemicals, including pheromones and kairomones, is mediated by olfactory receptors (ORs) and olfactory binding proteins (OBPs) located in the antennae. These proteins are chiral and can exhibit a high degree of stereoselectivity, leading to distinct responses to different enantiomers of the same compound.
The potential biological activities of the enantiomers of 7-isopropyl-4-methyloxepan-2-one could include:
-
Pheromonal Activity: One enantiomer may act as a sex, aggregation, or alarm pheromone for a particular insect species, while the other may be inactive or even inhibitory.
-
Kairomonal Effects: The compound could be a kairomone, a chemical emitted by one species that benefits another. For instance, it could attract predators or parasitoids of a herbivorous insect. The activity could be enantiomer-specific.
-
Gustatory Responses: The taste perception of these compounds could also be stereospecific, influencing feeding behavior.
Experimental Protocols for Comparative Analysis
To determine the differential biological activity of the (4S,7R) and (4R,7S) enantiomers of 7-isopropyl-4-methyloxepan-2-one, a series of established experimental protocols would be necessary.
Electroantennography (EAG)
Electroantennography is a technique used to measure the electrical response of an insect's entire antenna to a volatile stimulus. It provides a quantitative measure of the overall olfactory stimulation.
Methodology:
-
Insect Preparation: An insect is immobilized, and its antennae are positioned between two electrodes. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted into the head.
-
Stimulus Delivery: A purified sample of each enantiomer is dissolved in a solvent (e.g., hexane) at various concentrations. A known volume of the solution is applied to a filter paper strip, and the solvent is allowed to evaporate.
-
Data Acquisition: The filter paper is placed in a stimulus delivery system, and a controlled puff of air is passed over it and directed towards the insect's antenna. The resulting electrical potential change (the EAG response) is amplified and recorded.
-
Data Analysis: The peak amplitude of the EAG response is measured for each enantiomer at different concentrations. The responses are typically normalized against a standard compound and a solvent blank.
Behavioral Bioassays
Behavioral bioassays are essential to determine the ultimate biological relevance of the olfactory responses observed in EAG studies.
Methodology (Y-tube Olfactometer):
-
Apparatus: A Y-shaped glass tube is used, with a central arm for introducing the insect and two side arms connected to different odor sources.
-
Odor Sources: One arm is connected to a clean air stream containing a specific concentration of one enantiomer, while the other arm is connected to a control (clean air or solvent).
-
Experimental Procedure: A single insect is released at the downwind end of the central arm and allowed to walk or fly upwind. The insect's choice of which arm to enter is recorded.
-
Data Analysis: The number of insects choosing the arm with the test compound versus the control arm is statistically analyzed (e.g., using a chi-squared test) to determine if the compound is an attractant or a repellent. This is repeated for both enantiomers and for a mixture of the two.
Data Presentation
As no specific experimental data is available, the following table illustrates how such data would be presented for clarity and comparative purposes.
Table 1: Hypothetical Comparative Biological Activity of 7-isopropyl-4-methyloxepan-2-one Enantiomers
| Biological Assay | (4S,7R)-Enantiomer ((-)-Mintlactone) | (4R,7S)-Enantiomer ((+)-Mintlactone) |
| Electroantennography (EAG) | ||
| Mean EAG Response (mV) at 1 µg | Data Not Available | Data Not Available |
| Behavioral Bioassay (Y-tube) | ||
| % Attraction at 1 µg | Data Not Available | Data Not Available |
| Behavioral Effect | Data Not Available | Data Not Available |
Visualizations
The following diagrams illustrate the conceptual frameworks for the experimental workflow and the underlying principles of enantioselective biological activity.
A Comparative Guide to the Synthesis of 7-isopropyl-4-methyloxepan-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of prominent synthetic routes to 7-isopropyl-4-methyloxepan-2-one, a seven-membered lactone. The document details experimental protocols, presents quantitative data for comparison, and explores the potential biological relevance of this class of molecules.
Introduction
7-isopropyl-4-methyloxepan-2-one is a substituted ε-caprolactone. Lactones, cyclic esters, are significant structural motifs in a variety of natural products and pharmacologically active compounds. Their synthesis is a key focus in organic chemistry, with implications for drug discovery and materials science. This guide will focus on the chemical synthesis of 7-isopropyl-4-methyloxepan-2-one, with a primary emphasis on the Baeyer-Villiger oxidation.
Synthesis Routes: A Comparative Analysis
The most common and direct route for the synthesis of 7-isopropyl-4-methyloxepan-2-one is the Baeyer-Villiger oxidation of the corresponding cyclic ketone, menthone, or its isomers. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the cyclohexanone ring into an oxepanone ring.
Route 1: Baeyer-Villiger Oxidation of (+)-Isomenthone with Peroxyformic Acid
This method stands out for its high reported yield and regiospecificity.
-
Reaction Scheme: (1R,4R)-(+)-Isomenthone is treated with a combination of formic acid and hydrogen peroxide, which generates peroxyformic acid in situ. The peroxy acid then oxidizes the ketone to the corresponding lactone.
-
Experimental Protocol: To a solution of (1R,4R)-(+)-isomenthone in dichloromethane, formic acid and hydrogen peroxide are added. The reaction mixture is stirred at a controlled temperature of 10-20°C for 7 hours. After completion, the reaction is worked up to isolate the product.
-
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | (1R,4R)-(+)-Isomenthone | [1] |
| Reagents | Formic acid, Dihydrogen peroxide | [1] |
| Solvent | Dichloromethane | [1] |
| Reaction Time | 7 hours | [1] |
| Temperature | 10 - 20 °C | [1] |
| Yield | 98.0% | [1] |
Route 2: Baeyer-Villiger Oxidation of Menthone with meta-Chloroperoxybenzoic Acid (m-CPBA)
This route employs a common and commercially available peroxy acid, m-CPBA.
-
Reaction Scheme: Menthone is directly oxidized by m-CPBA in a suitable solvent. The regioselectivity of the Baeyer-Villiger oxidation is crucial, as the oxygen can potentially insert on either side of the carbonyl group. The migratory aptitude of the adjacent carbon atoms dictates the major product. Generally, the more substituted carbon atom preferentially migrates.
-
Experimental Protocol: meta-Chloroperoxybenzoic acid is added to a solution of menthone in dichloromethane. The reaction is stirred at 20°C for 18.5 hours. Following the reaction, a standard workup procedure is employed to isolate and purify the 7-isopropyl-4-methyloxepan-2-one.
-
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Menthone | [1] |
| Reagents | meta-Chloroperoxybenzoic acid | [1] |
| Solvent | Dichloromethane | [1] |
| Reaction Time | 18.5 hours | [1] |
| Temperature | 20 °C | [1] |
| Yield | 96.0% | [1] |
Experimental Workflow
The general workflow for the synthesis of 7-isopropyl-4-methyloxepan-2-one via Baeyer-Villiger oxidation is depicted below.
Potential Biological Significance and Signaling Pathways
While specific studies on the biological activity of 7-isopropyl-4-methyloxepan-2-one are limited, the broader class of lactones is known to participate in various biological processes. A notable example is their role in bacterial communication, specifically in a process called quorum sensing (QS).
Quorum Sensing in Gram-Negative Bacteria
Gram-negative bacteria often utilize N-acylhomoserine lactones (AHLs) as signaling molecules for quorum sensing. This system allows bacteria to coordinate gene expression in a cell-density-dependent manner, regulating processes such as biofilm formation and virulence factor production. The general mechanism is as follows:
-
Signal Synthesis: AHLs are synthesized by a LuxI-type synthase.
-
Signal Accumulation: As the bacterial population density increases, the extracellular concentration of AHLs rises.
-
Signal Detection: Once a threshold concentration is reached, AHLs diffuse back into the cells and bind to a LuxR-type transcriptional regulator.
-
Gene Regulation: The AHL-LuxR complex then binds to specific DNA sequences, activating or repressing the expression of target genes.
Lactone-containing compounds can potentially interfere with this process, acting as antagonists or agonists of the LuxR receptor, thereby disrupting bacterial communication. This has significant implications for the development of novel anti-infective agents that target virulence without exerting bactericidal pressure, which may slow the development of resistance.
Conclusion
The Baeyer-Villiger oxidation of menthone and its isomers presents a highly efficient and direct pathway for the synthesis of 7-isopropyl-4-methyloxepan-2-one, with reported yields exceeding 95%. The choice between different peroxy acids may depend on factors such as cost, availability, and safety considerations. While the specific biological functions of 7-isopropyl-4-methyloxepan-2-one are yet to be fully elucidated, its structural similarity to known quorum sensing modulators suggests a promising area for future research in the development of novel anti-infective therapies. Further investigation into the stereochemical outcomes of these reactions and the biological evaluation of the resulting enantiomers is warranted.
References
Characterization of polyesters derived from (4S,7R)-7-isopropyl-4-methyloxepan-2-one
A Comparative Analysis of Polyesters Derived from (4S,7R)-7-isopropyl-4-methyloxepan-2-one
Researchers in drug development and materials science are continually seeking novel biodegradable polyesters with tailored properties for advanced applications. This guide provides a comparative characterization of polyesters derived from this compound, a bio-based monomer also known as menthide. The properties of polymenthide (PM) are compared with those of two widely studied and utilized biodegradable polyesters: poly(ε-caprolactone) (PCL) and polylactic acid (PLA).
Performance Comparison
The introduction of isopropyl and methyl groups into the caprolactone ring structure significantly influences the polymer's thermal and mechanical properties. Polymenthide exhibits distinct characteristics when compared to the more common aliphatic polyesters, PCL and PLA.
Thermal Properties
The thermal behavior of these polyesters is critical for their processing and application. Key parameters include the glass transition temperature (Tg), melting temperature (Tm), and thermal decomposition temperature (Td).
| Property | Polymenthide (PM) | Poly(ε-caprolactone) (PCL) | Polylactic Acid (PLA) |
| Glass Transition Temperature (Tg) | ~ -50 °C[1] | ~ -60 °C | 50-60 °C |
| Melting Temperature (Tm) | Amorphous (not observed) | 59-64 °C | 150-160 °C |
| Decomposition Temperature (Td) | High thermal stability (similar to non-crosslinked PM)[2] | ~350 °C | ~350 °C |
Note: Data for Polymenthide is based on available research and may vary depending on molecular weight and synthesis conditions.
Mechanical Properties
The mechanical properties dictate the suitability of a polymer for various applications, from flexible films to rigid scaffolds.
| Property | Polymenthide-co-PHB (BAB block copolymer) | Poly(ε-caprolactone) (PCL) | Polylactic Acid (PLA) |
| Young's Modulus (E) | Lowered with PM incorporation[1] | 0.4-0.7 GPa | 2.7-16 GPa |
| Tensile Strength (σ) | Not specified | 20-40 MPa | 50-70 MPa |
| Elongation at Break (ε) | Increased with PM incorporation[1] | >300% | 2-6% |
Note: Mechanical properties for polymenthide are presented for a block copolymer with poly(3-hydroxybutyrate) (PHB), as data for the homopolymer is limited. The incorporation of the soft polymenthide block leads to a lower Young's modulus and increased elongation at break compared to pure PHB.[1]
Biodegradability
Polymenthide, being a polyester, is expected to be susceptible to enzymatic degradation. While specific degradation rates for polymenthide are not widely published, studies on other substituted polyesters indicate that factors such as crystallinity, hydrophilicity, and the nature of the substituent groups play a crucial role. The amorphous nature of polymenthide may facilitate enzymatic attack compared to the semi-crystalline PCL and PLA. Enzymatic hydrolysis is a key mechanism for the breakdown of biodegradable polyesters in biological environments.[3][4]
Experimental Protocols
Synthesis of Polymenthide
Polymenthide can be synthesized via ring-opening polymerization (ROP) of this compound.
Materials:
-
This compound (menthide) monomer
-
Initiator (e.g., yttrium-bis(phenolate) complexes[1], cyclic trimeric phosphazene base (CTPB)[2])
-
Dry, inert atmosphere (e.g., nitrogen or argon)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
The monomer and solvent are charged into a dry reactor under an inert atmosphere.
-
The initiator is added to the reactor.
-
The reaction mixture is heated to the desired temperature and stirred for a specified period to achieve the desired molecular weight.
-
The polymerization is terminated by the addition of a quenching agent (e.g., methanol).
-
The polymer is precipitated in a non-solvent (e.g., cold methanol), filtered, and dried under vacuum.
Thermal Characterization
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), samples are typically heated under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min).
-
Thermogravimetric Analysis (TGA): To assess thermal stability, the mass loss of the polymer is measured as a function of temperature, typically under a nitrogen atmosphere with a heating rate of 10 °C/min.
Mechanical Testing
-
Tensile Testing: Dog-bone shaped specimens are subjected to a uniaxial tensile load at a constant extension rate until failure. Stress-strain curves are recorded to determine Young's modulus, tensile strength, and elongation at break.
Biodegradation Assessment
-
Enzymatic Degradation: Polymer films are incubated in a buffer solution containing a specific enzyme (e.g., lipase) at a controlled temperature and pH. The degradation is monitored by measuring the weight loss of the film over time.
Signaling Pathways and Logical Relationships
The relationship between monomer structure, polymer properties, and potential applications can be visualized as follows:
References
- 1. (Co)polymerization of (−)-menthide and β-butyrolactone with yttrium-bis(phenolates): tuning material properties of sustainable polyesters - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Enzymatic Degradation Behavior of Self-Degradable Lipase-Embedded Aliphatic and Aromatic Polyesters and Their Blends - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Analgesic Potential of (4S,7R)-7-isopropyl-4-methyloxepan-2-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4S,7R)-7-isopropyl-4-methyloxepan-2-one is a terpene lactone and a monoterpenoid. While its chemical structure is known, to date, there is a notable absence of published data on its analgesic efficacy. This guide provides a framework for evaluating the potential of this compound as an analgesic agent. We will outline standard experimental protocols for assessing analgesic activity and compare these to the performance of established non-opioid analgesics. Furthermore, we will explore the common signaling pathways associated with analgesia to provide a basis for potential mechanistic studies of this novel compound.
Comparative Analgesic Efficacy Data
As there is no available data for this compound, the following table summarizes the efficacy of common non-steroidal anti-inflammatory drugs (NSAIDs) in two standard preclinical analgesic assays: the acetic acid-induced writhing test and the hot plate test. This will serve as a benchmark for future studies on the target compound.
| Compound | Dose (mg/kg) | Writhing Inhibition (%) | Latency Increase in Hot Plate Test (sec) |
| This compound | TBD | TBD | TBD |
| Indomethacin | 10 | 50-70 | Not typically active |
| Diclofenac | 10 | 76-91[1] | Not typically active |
| Mefenamic Acid | 100 | ~67[2][3] | Not typically active |
| Morphine (Opioid Comparator) | 1-10 | Significant | Significant[4] |
TBD: To Be Determined
Experimental Protocols for Analgesic Evaluation
To assess the analgesic potential of this compound, the following established protocols are recommended.
Acetic Acid-Induced Writhing Test
This model is widely used to screen for peripheral analgesic activity.[5]
-
Objective: To evaluate the ability of a compound to reduce visceral pain.
-
Methodology:
-
Animal Model: Swiss albino mice (20-25g) are typically used.[6]
-
Grouping: Animals are divided into a control group (vehicle), a positive control group (e.g., Diclofenac 10 mg/kg), and test groups receiving varying doses of this compound.[1][6]
-
Administration: The test compound or vehicle is administered, typically via oral (p.o.) or intraperitoneal (i.p.) route, 30-60 minutes before the induction of writhing.[6]
-
Induction of Writhing: A 0.6-1% solution of acetic acid (10 ml/kg) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of hind limbs).[5][7]
-
Observation: Immediately after acetic acid injection, the number of writhes is counted for a period of 10-20 minutes.[5][7]
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group.
-
Hot Plate Test
This method is used to evaluate centrally acting analgesics.[8]
-
Objective: To measure the response latency to a thermal stimulus.
-
Methodology:
-
Apparatus: A hot plate apparatus maintained at a constant temperature (typically 55°C) is used.[3]
-
Animal Model: Mice or rats are used.
-
Procedure:
-
The baseline reaction time (latency) of each animal to the thermal stimulus is recorded. This is the time taken for the animal to show signs of discomfort, such as paw licking or jumping. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.[3]
-
The test compound, positive control (e.g., Morphine), or vehicle is administered.
-
At predetermined time intervals (e.g., 30, 60, 90 minutes) after administration, the animals are placed back on the hot plate, and the reaction latency is measured.
-
-
Data Analysis: An increase in the reaction latency compared to the baseline and the control group indicates an analgesic effect.
-
Signaling Pathways in Analgesia
Understanding the potential mechanism of action of a novel compound is crucial. Below are diagrams of key signaling pathways involved in pain and analgesia, which could be investigated for this compound.
Peripheral Nociceptor Activation and Sensitization
Caption: Activation of peripheral nociceptors by noxious stimuli.
Ascending Pain Pathway
Caption: Transmission of pain signals to the brain.
Descending Inhibitory Pathway
Caption: Central nervous system modulation of pain.
Proposed Experimental Workflow
Caption: A proposed workflow for testing a novel analgesic.
Conclusion
While direct evidence for the analgesic efficacy of this compound is currently lacking, its structural relation to other bioactive lactones suggests that it warrants investigation. The experimental framework provided in this guide offers a clear path for its evaluation. By employing standardized in vivo models and comparing its performance against established analgesics, researchers can systematically determine its potential as a novel non-opioid pain therapeutic. Subsequent mechanistic studies, guided by an understanding of known pain signaling pathways, will be critical in elucidating its mode of action and further defining its therapeutic promise.
References
- 1. jnu.ac.bd [jnu.ac.bd]
- 2. JCI - Mechanism-based nonopioid analgesic targets [jci.org]
- 3. Hot-plate analgesia testing [bio-protocol.org]
- 4. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING ACETIC ACID INDUCED WRITHING TEST IN EXPERIMENTAL ANIMALS | Research SOP [researchsop.com]
- 7. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 8. Hot plate test - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of (4S,7R)-7-isopropyl-4-methyloxepan-2-one: A Guide for Laboratory Professionals
Researchers and scientists handling (4S,7R)-7-isopropyl-4-methyloxepan-2-one must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the safe disposal of this non-halogenated organic lactone.
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), general laboratory safety protocols should always be followed. Before handling, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste.
Summary of Chemical and Physical Properties
A clear understanding of the chemical's properties is crucial for safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₈O₂ |
| Molecular Weight | 170.25 g/mol |
| Boiling Point | ~248.3 °C at 760 mmHg[1][2] |
| Flash Point | ~96.6 °C[1][2] |
| Appearance | Colorless, low-melting solid[3] |
| Odor | Maple syrup or brown sugar-like[2][3] |
| Solubility | Reportedly very soluble in water and soluble in alcohol[3] |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through your institution's chemical waste program. As a non-halogenated organic compound, it requires specific handling to prevent environmental contamination and ensure safe disposal, often through incineration or fuel blending.
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification: Clearly identify the waste as "this compound".
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for non-halogenated organic waste. The container should have a secure screw-top cap.
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and volume
-
The date of accumulation
-
-
Segregation: It is critical to segregate non-halogenated waste from halogenated organic waste. Do not mix this compound with solvents containing chlorine, bromine, fluorine, or iodine.
-
Accumulation: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. The container must be kept closed except when adding waste.
-
Disposal Request: Once the container is full or ready for disposal, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
